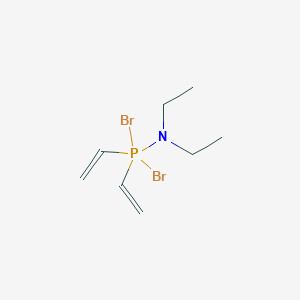
1,1-Dibromo-1,1-diethenyl-N,N-diethyl-lambda~5~-phosphanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dibromo-1,1-diethenyl-N,N-diethyl-lambda~5~-phosphanamine: is an organophosphorus compound characterized by the presence of bromine, ethylene, and diethylamine groups
準備方法
Synthetic Routes and Reaction Conditions: 1,1-Dibromo-1,1-diethenyl-N,N-diethyl-lambda~5~-phosphanamine can be synthesized through a copper-mediated cross-coupling reaction between 1,1-dibromo-1-alkenes and dialkyl phosphites . This reaction allows for the substitution of both bromine atoms with hydrogen and a dialkoxyphosphoryl group, resulting in the formation of the desired compound.
Industrial Production Methods: The industrial production of this compound typically involves the use of efficient and stereoselective procedures, such as the copper-mediated cross-coupling reaction mentioned above. These methods are designed to ensure high yields and purity of the final product, making them suitable for large-scale production.
化学反応の分析
Types of Reactions: 1,1-Dibromo-1,1-diethenyl-N,N-diethyl-lambda~5~-phosphanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate substitution reactions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry: 1,1-Dibromo-1,1-diethenyl-N,N-diethyl-lambda~5~-phosphanamine is used as a building block in organic synthesis, particularly in the preparation of phosphine-containing compounds.
Biology: The compound’s potential biological activity is being explored, including its use as a ligand in coordination chemistry and its interactions with biological molecules.
Medicine: Research is ongoing to investigate the compound’s potential therapeutic applications, including its use as a precursor for the synthesis of biologically active molecules.
Industry: In the industrial sector, the compound is used in the production of flame retardants, plasticizers, and other specialty chemicals.
作用機序
The mechanism of action of 1,1-Dibromo-1,1-diethenyl-N,N-diethyl-lambda~5~-phosphanamine involves its interaction with molecular targets through its bromine and phosphine groups. These interactions can lead to the formation of covalent bonds with target molecules, resulting in various chemical transformations. The compound’s ability to undergo substitution reactions makes it a versatile reagent in organic synthesis.
類似化合物との比較
1,1-Dibromoethane: A related compound with similar bromine-containing structure.
1,1-Dibromopropene: Another similar compound with a different alkene group.
Uniqueness: 1,1-Dibromo-1,1-diethenyl-N,N-diethyl-lambda~5~-phosphanamine is unique due to the presence of both diethenyl and diethylamine groups, which confer distinct chemical properties and reactivity compared to other dibromo compounds
特性
CAS番号 |
63074-34-0 |
|---|---|
分子式 |
C8H16Br2NP |
分子量 |
317.00 g/mol |
IUPAC名 |
N-[dibromo-bis(ethenyl)-λ5-phosphanyl]-N-ethylethanamine |
InChI |
InChI=1S/C8H16Br2NP/c1-5-11(6-2)12(9,10,7-3)8-4/h7-8H,3-6H2,1-2H3 |
InChIキー |
LWHODVIFGCSWRC-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)P(C=C)(C=C)(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


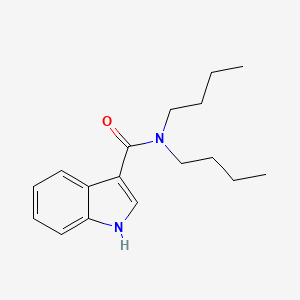
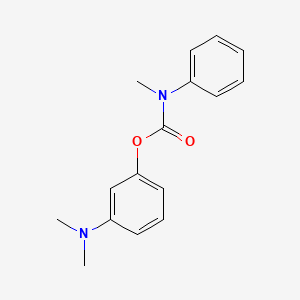
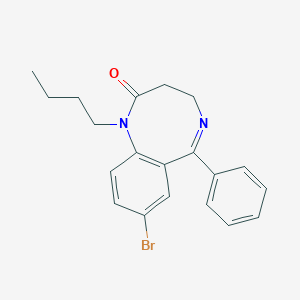
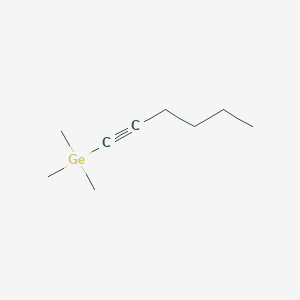
![6,6'-(1,2-Phenylene)bis[2-(biphenylen-2-yl)-4-phenylquinoline]](/img/structure/B14498840.png)
![1-{3-(Ethylsulfanyl)-2-[(ethylsulfanyl)methyl]propyl}piperidine](/img/structure/B14498849.png)
![5-Methoxy-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2-ol](/img/structure/B14498850.png)
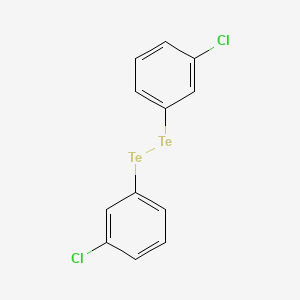
![[4-Chloro-3-methoxy-5-(methylamino)phenyl]methanol](/img/structure/B14498864.png)
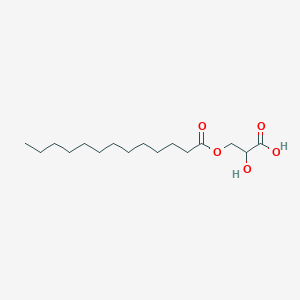
![N,N'-[Carbonylbis(6-nitro-2,1-phenylene)]diacetamide](/img/structure/B14498875.png)
![N-[(2-Sulfanylethyl)carbamoyl]pentanamide](/img/structure/B14498877.png)

![4-[(E)-(2,4-Dinitronaphthalen-1-yl)diazenyl]-N-ethylnaphthalen-1-amine](/img/structure/B14498887.png)
